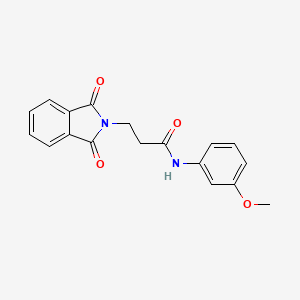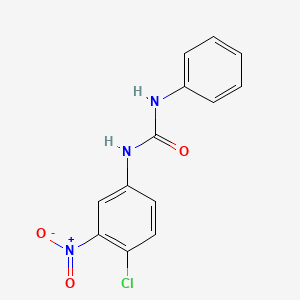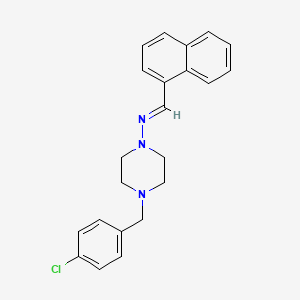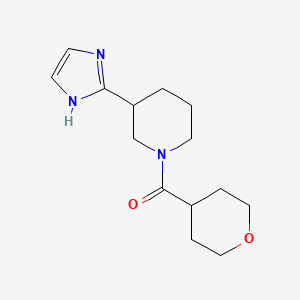![molecular formula C19H18FNO4 B5538571 2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction "2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate" is a compound that is part of a broader class of chemical compounds with potential applications in various fields of chemistry and biology. These compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms and complex molecular structures.
Synthesis Analysis The synthesis of related fluorinated compounds often involves complex reactions. For example, the synthesis of similar fluorinated α-aminonitrile compounds can be performed following a ‘green protocol’ characterized by specific reactions under controlled conditions (Brahmachari et al., 2015).
Molecular Structure Analysis The molecular structure of such compounds is typically stabilized by various intra-molecular interactions. For instance, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, is characterized by an intramolecular N–H…O hydrogen bond forming a specific ring motif (Sapnakumari et al., 2014).
Chemical Reactions and Properties Chemical reactions of similar fluorinated compounds can be anisotropic, meaning they occur differently on various crystal facets. For example, in the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, different products are formed on different crystal facets (Dymshits & Rublewa, 1996).
Physical Properties Analysis Fluorinated compounds often have unique physical properties due to the presence of fluorine atoms. For example, the presence of fluorine can significantly influence the thermal stability and solubility of polyimides derived from fluorinated aromatic diamine monomers (Yin et al., 2005).
Chemical Properties Analysis The chemical properties of fluorinated compounds are influenced by their molecular structure and the presence of fluorine. For instance, the chemical reactivity, as well as the molecular electrostatic potential (MEP) of fluorinated compounds, can be analyzed through theoretical calculations and spectroscopic methods (Satheeshkumar et al., 2017).
Applications De Recherche Scientifique
Anticancer Applications
- Organotin(IV) complexes with amino acetate functionalized Schiff bases have been explored for their anticancer properties. These complexes show significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer therapy (Basu Baul et al., 2009).
Material Science and Synthesis
- Fluorophenyl compounds are pivotal in material science for creating compounds with specific photophysical properties. For instance, fluorinated boron-dipyrromethene (BODIPY) dyes, which include fluorophenyl groups, are known for their photostability and versatility as probes for surface analysis (Hecht et al., 2013).
Chemical Reactions and Mechanisms
- The reactivity and structural analysis of monofluorinated small molecules, including ortho-fluorophenylglycine, have been studied for their potential in various chemical synthesis applications (Burns & Hagaman, 1993). Additionally, the anisotropic reaction of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole in solid-state acetylation reactions highlights the nuanced reactivity of fluorophenyl-containing compounds, offering insights into their potential applications in chemical synthesis (Dymshits & Rublewa, 1996).
Antimicrobial and Antibacterial Agents
- Fluorophenyl compounds have been synthesized and screened for their antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Solankee & Patel, 2004).
Synthesis of Molluscicidal Agents
- Novel fluorine substituted compounds have been investigated for their application as molluscicidal agents against snails responsible for Bilharziasis diseases, demonstrating the potential use of fluorophenyl compounds in environmental and health-related applications (Al-Romaizan et al., 2014).
Propriétés
IUPAC Name |
(2-fluorophenyl) 5-(4-acetylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-13(22)14-9-11-15(12-10-14)21-18(23)7-4-8-19(24)25-17-6-3-2-5-16(17)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREQXMBBCJDAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)



![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)
